(2R,6S)-2,6-Diaminoheptanedioic acid, also known as meso-2,6-diaminoheptanedioic acid, is a stereoisomer of 2,6-diaminoheptanedioic acid (diaminopimelic acid, DAP). DAP is a key component of the bacterial cell wall, particularly in Gram-negative bacteria. It plays a crucial role in peptidoglycan cross-linking, providing structural integrity to the cell wall [, ]. Different stereoisomers of DAP exhibit varying biological activities.
(2R,6S)-2,6-diaminoheptanedioic acid, commonly known as 2,6-diaminopimelic acid, is a significant biochemical compound primarily found in bacterial cell walls. This compound plays a crucial role in the structure and function of various microorganisms. Its systematic name reflects its stereochemistry, highlighting the specific configuration of its chiral centers. The compound is classified as a symmetrical α,α'-diamino dicarboxylic acid, which is essential for the biosynthesis of peptidoglycan, a critical component of bacterial cell walls.
(2R,6S)-2,6-diaminoheptanedioic acid is derived from the amino acid pathway in bacteria. It is synthesized from aspartate through enzymatic reactions involving several intermediates. This compound falls under the category of amino acids and is classified as a diamino dicarboxylic acid due to its two amino groups and two carboxylic acid groups.
The synthesis of (2R,6S)-2,6-diaminoheptanedioic acid can be achieved through several methods:
The synthesis often requires careful control of reaction conditions such as pH, temperature, and concentration to favor the formation of (2R,6S)-2,6-diaminoheptanedioic acid over other isomers.
The molecular formula for (2R,6S)-2,6-diaminoheptanedioic acid is , with a molecular weight of 190.20 g/mol . The structure features:
The compound's stereochemistry is crucial for its biological function. The specific arrangement of atoms around the chiral centers influences its interaction with enzymes and other biological molecules.
(2R,6S)-2,6-diaminoheptanedioic acid participates in various biochemical reactions:
These reactions are typically catalyzed by specific enzymes such as transaminases or ligases that facilitate the conversion of substrates into products while maintaining stereochemical integrity.
The mechanism by which (2R,6S)-2,6-diaminoheptanedioic acid functions primarily involves its incorporation into peptidoglycan layers during bacterial cell wall synthesis.
Studies have shown that alterations in the availability or structure of (2R,6S)-2,6-diaminoheptanedioic acid can significantly affect bacterial growth and survival.
(2R,6S)-2,6-diaminoheptanedioic acid has several scientific applications:
(2R,6S)-2,6-Diaminoheptanedioic acid, universally recognized in microbiological literature as meso-diaminopimelic acid (meso-DAP), occupies a pivotal position in bacterial metabolism. This diamino dicarboxylic acid is exclusively synthesized through the diaminopimelate (DAP) pathway, which operates in most prokaryotes and higher plants. The biosynthesis initiates from the central metabolic intermediate L-aspartate, which undergoes phosphorylation and reduction to yield L-aspartate-β-semialdehyde. This intermediate then converges with pyruvate in a condensation reaction catalyzed by dihydrodipicolinate synthase (DHDPS, EC 4.3.3.7), forming (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid (HTPA). Subsequent reduction by dihydrodipicolinate reductase (DHDPR, EC 1.3.1.26) generates tetrahydrodipicolinate [1].
Table 1: Key Enzymatic Steps in meso-DAP Biosynthesis
Enzyme | EC Number | Reaction Catalyzed | Cofactor/Requirements |
---|---|---|---|
Dihydrodipicolinate synthase (DHDPS) | 4.3.3.7 | Condensation of L-aspartate-β-semialdehyde + pyruvate → HTPA | None |
Dihydrodipicolinate reductase (DHDPR) | 1.3.1.26 | Reduction of HTPA → Tetrahydrodipicolinate | NAD(P)H |
Tetrahydrodipicolinate acylase | 2.3.1.- | Acylation of tetrahydrodipicolinate | Acetyl-CoA/succinyl-CoA |
N-acyl-α-amino-ε-ketopimelate reductase | 1.5.1.- | Reductive amination | NADPH |
N-acyl-L,L-DAP aminotransferase | 2.6.1.- | Transamination | Glutamate |
N-acyl-L,L-DAP deacylase | 3.5.1.- | Deacylation | Water |
Diaminopimelate epimerase | 5.1.1.7 | Epimerization of L,L-DAP → meso-DAP | None |
The pathway then diverges into four distinct biochemical variants that converge at meso-DAP formation:
The ultimate stereospecific epimerization step converting L,L-DAP to the meso configuration (specifically (2R,6S)-2,6-diaminoheptanedioic acid) is catalyzed by diaminopimelate epimerase (EC 5.1.1.7). This enzyme precisely inverts the configuration at the C2 carbon, generating the meso stereoisomer essential for subsequent metabolic roles. The enzymatic precision in this step is remarkable, as it produces a molecule with two chiral centers exhibiting specific R and S configurations at C2 and C6 respectively, creating an internal plane of symmetry [1] [7].
meso-Diaminopimelate serves as the immediate biosynthetic precursor of the essential amino acid L-lysine through an irreversible decarboxylation reaction. This conversion represents the terminal step in the bacterial lysine biosynthetic pathway and is catalyzed by diaminopimelate decarboxylase (LysA, EC 4.1.1.20). This pyridoxal 5'-phosphate (PLP)-dependent enzyme specifically recognizes the meso configuration of its substrate, cleaving the C1 carboxyl group to yield L-lysine and CO₂. The reaction mechanism involves:
The metabolic flux through this step is tightly regulated by substrate availability and feedback inhibition:
Table 2: Regulation of Diaminopimelate Decarboxylase (LysA) Activity
Regulatory Factor | Effect on LysA | Magnitude of Effect | Experimental System |
---|---|---|---|
Exogenous L-lysine (2 mM) | Repression of enzyme synthesis | 78% reduction | E. coli strain W in minimal medium |
meso-DAP + L-lysine (equimolar) | Attenuated repression | Only 14% reduction | E. coli strain W with supplemented DAP |
Exogenous meso-DAP | Induction | 24% increase in activity | E. coli grown in DAP-supplemented medium |
Pyridoxine (vitamin B₆ cofactor precursor) | Repression | 56% reduction | Minimal medium cultures |
Pyridoxine + meso-DAP | Attenuated repression | 31% reduction | DAP-supplemented cultures |
Remarkably, studies with E. coli strain W demonstrated that while 2 mM lysine alone repressed LysA activity by 78%, supplementation with equimolar meso-DAP reduced this repression to merely 14%. This indicates that the intracellular ratio of precursor to product governs the enzyme's expression and activity, establishing a sophisticated metabolic control mechanism balancing lysine production with cell wall requirements [5] [10]. Furthermore, mutants with impaired meso-DAP transport capabilities exhibited significantly reduced LysA activity compared to strains with efficient uptake mechanisms, underscoring the critical role of substrate availability in regulating this enzymatic step [10].
The genetic architecture governing meso-DAP and lysine metabolism in Escherichia coli represents a paradigm of prokaryotic metabolic regulation. The lysA gene, encoding diaminopimelate decarboxylase, is transcriptionally activated by the divergently transcribed lysR gene product. LysR belongs to a ubiquitous family of transcriptional regulators and activates lysA expression through specific binding to regulatory sequences in the lysA-lysR intergenic region. This regulatory system exhibits dual induction-repression characteristics:
Molecular characterization of this system revealed that mutations in lysR result in complete loss of lysA expression, confirming its essential activating function. Additionally, the regulatory region contains specific sequences that mediate lysine-responsive repression independent of LysR. This dual regulatory mechanism ensures precise control of lysine biosynthesis according to cellular demands [2].
Beyond transcriptional regulation by LysR, a conserved RNA structural element termed the LYS riboswitch has been identified in the 5'-untranslated region (5'-UTR) of numerous lysine biosynthesis and transport genes across diverse bacterial species, including γ-proteobacteria and Bacillus/Clostridium groups. This regulatory RNA element consists of seven highly conserved helices (P1-P7) that undergo conformational changes upon lysine binding, resulting in:
Table 3: Genetic Regulatory Components in Bacterial Lysine Metabolism
Regulatory Element | Type | Genes Regulated | Effector Molecule | Mechanism of Action |
---|---|---|---|---|
LysR | Transcriptional activator | lysA | meso-DAP (inducer), L-lysine (co-repressor) | DNA binding, recruitment of RNA polymerase |
LYS riboswitch | cis-regulatory RNA | lysC, lysW, yvsH, lysXY | L-lysine | Transcriptional attenuation or translational repression |
Lysine-responsive promoter elements | DNA sequence | aspartokinase genes | L-lysine | Repressor protein binding |
The lysC gene, encoding lysine-sensitive aspartokinase (the initial enzyme committing aspartate to lysine biosynthesis), is regulated by both the LYS riboswitch and feedback inhibition. Mutations within the conserved riboswitch regions confer constitutive expression of downstream genes, confirming their regulatory function. Comparative genomic analyses identified 71 LYS elements across 37 bacterial genomes, demonstrating the evolutionary conservation of this regulatory strategy [9]. This complex regulatory network ensures that metabolic resources are efficiently allocated between the biosynthesis of lysine for protein synthesis and meso-DAP for cell wall construction, with the intracellular concentrations of both molecules serving as key regulatory signals.
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